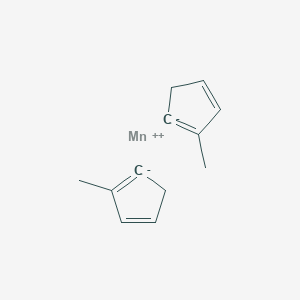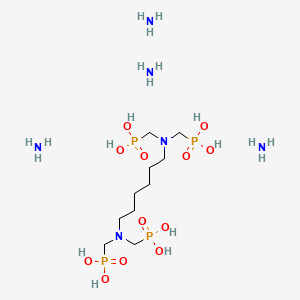
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple ammonium and phosphonate groups. This compound is often used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
The synthesis of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of ammonium hydroxide to facilitate the formation of the tetraammonium salt. Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration are meticulously controlled to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphonates.
Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal salts for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex organophosphorus compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor
Wirkmechanismus
The mechanism of action of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions and other molecules. This chelating ability allows it to interfere with various biochemical pathways, making it useful in enzyme inhibition and other biological applications. The molecular targets and pathways involved are still under investigation, but its ability to bind to metal ions is a key feature .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple ammonium and phosphonate groups, which enhance its chelating ability. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent but with a different structure and binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with fewer binding sites compared to this compound.
Phytic acid: A naturally occurring compound with multiple phosphonate groups but different overall structure and properties
Eigenschaften
CAS-Nummer |
38750-81-1 |
|---|---|
Molekularformel |
C10H40N6O12P4 |
Molekulargewicht |
560.35 g/mol |
IUPAC-Name |
azane;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.4H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);4*1H3 |
InChI-Schlüssel |
XPXGTWAJGFAPBT-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.N.N.N.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
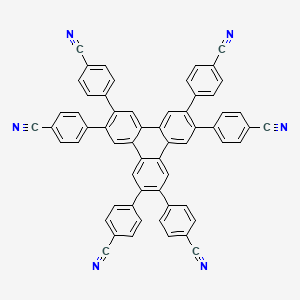

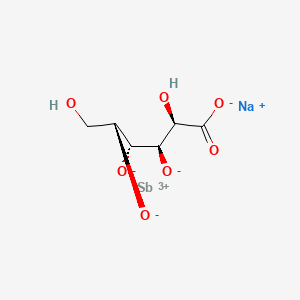

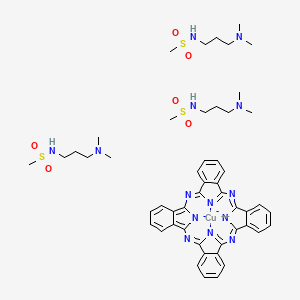
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)

![2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine](/img/structure/B13748987.png)

